molecular formula C19H20N4O3 B12244798 7-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide

7-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12244798
M. Wt: 352.4 g/mol
InChI Key: CYGWDLGLKJZOHS-UHFFFAOYSA-N
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Description

7-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities, and a pyridazinyl group, which can enhance its pharmacological properties.

Preparation Methods

The synthesis of 7-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide involves multiple steps, typically starting with the preparation of the benzofuran core. The synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridazinyl Group: This step often involves coupling reactions using reagents like palladium catalysts.

    Formation of the Azetidinyl Group: This can be synthesized through ring-closing reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

7-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzofuran or pyridazinyl rings, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications.

    Medicine: The compound may have pharmacological properties that make it a candidate for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The pyridazinyl group can enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 7-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide include:

    7-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide: This compound has a piperidinyl group instead of an azetidinyl group, which can affect its biological activity and pharmacokinetics.

    N-[1-(4-Methoxy-2-oxo-2H-pyran-6-yl)-2-methylbutyl]acetamide: This compound has a different core structure but shares some functional groups, leading to potentially similar applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

7-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-12-7-8-17(21-20-12)23-10-14(11-23)22(2)19(24)16-9-13-5-4-6-15(25-3)18(13)26-16/h4-9,14H,10-11H2,1-3H3

InChI Key

CYGWDLGLKJZOHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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